molecular formula C13H8BrN B1631002 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile CAS No. 160521-46-0

3'-Bromo-[1,1'-biphenyl]-4-carbonitrile

Cat. No. B1631002
CAS RN: 160521-46-0
M. Wt: 258.11 g/mol
InChI Key: ZGHLPFNAHBELBC-UHFFFAOYSA-N
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Description

3-Bromo-[1,1'-biphenyl]-4-carbonitrile (3-BrBPC) is a synthetic organic compound of the biphenyl family, which has been studied for its potential applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 248.05 g/mol and a melting point of 66-67°C. This compound has been found to be a useful reagent for the synthesis of various organic compounds, and has also been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis of ortho-Brominated para-Substituted Phenols

The compound “3’-Bromo-[1,1’-biphenyl]-4-carbonitrile” is used in the selective and efficient generation of ortho-brominated para-substituted phenols . The reaction is tolerant of a range of substituents, including CH3, F, and NHBoc .

Biological Applications

Biphenyl derivatives, such as “3’-Bromo-[1,1’-biphenyl]-4-carbonitrile”, have a wide range of biological and medicinal applications . They are used in the synthesis of various drugs and products for agriculture .

Electrochemical Immunosensor

“3-Bromobiphenyl” is utilized as an electrochemical immunosensor based on poly (dopamine) coated gold nanocluster for brominated flame retardants .

Spectroscopic Characterization

The molecular structure of “4-(3-aminophenyl)benzonitrile” was studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of "4-(3-aminophenyl)benzonitrile" .

Dielectric Studies

Dielectric quantities like dielectric constant at microwave frequency, optical frequency, relaxation time, and static dielectric constant have been determined for "4-(3-aminophenyl)benzonitrile" .

Biological Activities

Molecular docking studies are performed to explore the interaction between “4-(3-aminophenyl)benzonitrile” and Influenza endonuclease inhibitor .

Green Synthesis of Benzonitrile

“4-(3-bromophenyl)benzonitrile” is used in the green synthesis of benzonitrile . The ionic liquid [HSO3-b-Py]·HSO4 exhibited the multiple roles of co-solvent, catalysis, and phase separation .

Ionization Energy Determinations

“4-(3-bromophenyl)benzonitrile” is used in ionization energy determinations .

properties

IUPAC Name

4-(3-bromophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHLPFNAHBELBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Bromo-[1,1'-biphenyl]-4-carbonitrile

CAS RN

160521-46-0
Record name 3'-Bromo[1,1'-biphenyl]-4-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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